2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID
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Overview
Description
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethoxyphenyl group and an oxoethoxyacetic acid moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-ethoxyphenylamine with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ethyl oxalyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield 2-{2-[4-(2-carboxyphenyl)piperazino]-2-oxoethoxy}acetic acid .
Scientific Research Applications
2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can affect neurotransmitter release, muscle contraction, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Trazodone
- Naftopidil
- Urapidil
Uniqueness
Compared to these similar compounds, 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ethoxyphenyl and oxoethoxyacetic acid moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-2-23-14-6-4-3-5-13(14)17-7-9-18(10-8-17)15(19)11-22-12-16(20)21/h3-6H,2,7-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKVHGCWABFZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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